2-Chloro-3-(2-cyanophenyl)-1-propene
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Overview
Description
2-Chloro-3-(2-cyanophenyl)-1-propene is an organic compound with the molecular formula C10H8ClN It is a derivative of propene, where the hydrogen atoms are substituted with a chlorine atom and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-cyanophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-chloropropene with 2-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-cyanophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
2-Chloro-3-(2-cyanophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-cyanophenyl)-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-cyanophenyl)propane
- 2-Chloro-3-(2-cyanophenyl)propene oxide
- 2-Chloro-3-(2-cyanophenyl)propanoic acid
Uniqueness
2-Chloro-3-(2-cyanophenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURIYLCTGJFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641129 |
Source
|
Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-23-9 |
Source
|
Record name | 2-(2-Chloro-2-propen-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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